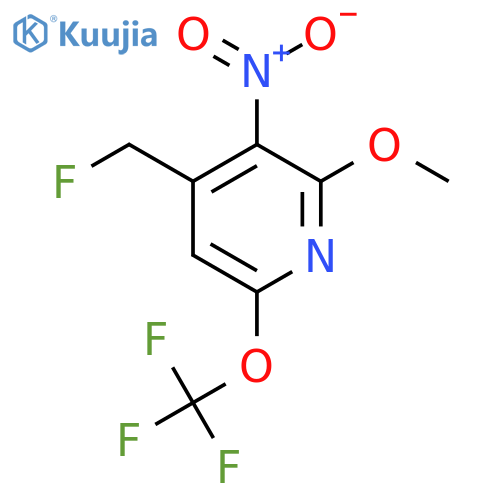Cas no 1804359-69-0 (4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine)

4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6F4N2O4/c1-17-7-6(14(15)16)4(3-9)2-5(13-7)18-8(10,11)12/h2H,3H2,1H3
- InChIKey: PXCVBKIWLBHXEH-UHFFFAOYSA-N
- ほほえんだ: FCC1C=C(N=C(C=1[N+](=O)[O-])OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 77.2
4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088922-1g |
4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine |
1804359-69-0 | 97% | 1g |
$1,504.90 | 2022-04-02 |
4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1804359-69-0)
4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine, identified by its CAS number 1804359-69-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a nitrogen-containing aromatic ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including a fluoromethyl, a methoxy, a nitro, and a trifluoromethoxy substituent, makes this compound a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.
The unique arrangement of these substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. In recent years, the demand for fluorinated compounds in drug discovery has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The fluoromethyl group, in particular, is known to increase the lipophilicity of molecules, facilitating better membrane penetration, while the trifluoromethoxy group often enhances binding interactions at protein targets.
Recent studies have highlighted the importance of 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine as a key building block in the synthesis of novel pharmacophores. Researchers have leveraged its structural framework to develop compounds with potential applications in oncology, inflammation modulation, and neurodegenerative disease treatment. For instance, modifications of this scaffold have led to the discovery of molecules that exhibit inhibitory activity against specific kinases and enzymes implicated in cancer progression.
The nitro group in the molecule plays a crucial role in its reactivity, allowing for further functionalization through reduction or diazotization reactions. This versatility makes it an attractive candidate for medicinal chemists seeking to explore new chemical space. Additionally, the methoxy substituent can influence the electronic distribution across the ring, affecting both the compound's solubility and its interaction with biological receptors.
In the context of agrochemical research, derivatives of 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine have been investigated for their potential as herbicides or fungicides. The fluorinated moieties contribute to increased resistance against degradation by environmental factors, ensuring prolonged efficacy in crop protection applications. Furthermore, the nitro group can be strategically incorporated to modulate bioavailability and target specificity.
The synthesis of 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are commonly employed to introduce the desired substituents efficiently. The increasing sophistication of synthetic tools has enabled researchers to access complex derivatives with greater ease than previously possible.
From a computational chemistry perspective, molecular modeling studies on 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine have provided valuable insights into its binding mode with biological targets. These studies often involve docking simulations to predict how the compound interacts with proteins or enzymes at an atomic level. Such information is critical for designing next-generation analogs with improved potency and selectivity.
The pharmaceutical industry continues to explore novel applications for this compound and its derivatives. Preclinical studies have demonstrated promising results in models of inflammation and pain management, where modified pyridine-based molecules exhibit significant therapeutic effects. The ability to fine-tune the properties of these compounds through structural modifications offers a powerful approach to addressing unmet medical needs.
As research progresses, the role of 4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine is expected to expand further. Emerging technologies in synthetic chemistry and drug discovery are likely to unlock new possibilities for its utilization in developing innovative treatments across multiple therapeutic areas. The compound's unique combination of functional groups ensures that it remains a relevant and valuable asset in the chemist's toolkit.
In conclusion,4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1804359-69-0) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse biological activities. Its continued investigation underscores the importance of heterocyclic compounds in modern drug design and agricultural science. As our understanding of molecular interactions deepens,this compound is poised to play an increasingly significant role in future research endeavors.
1804359-69-0 (4-(Fluoromethyl)-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine) 関連製品
- 2248297-58-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoate)
- 2887-72-1(3',5'-Dibromo-4’-hydroxyacetophenone)
- 1515120-13-4(1-2-(2-fluoro-3-methylphenyl)ethylpiperazine)
- 351411-94-4(methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate)
- 54845-95-3(15(S)-HETE)
- 1805482-65-8(2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide)
- 1554168-44-3(5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde)
- 2229523-40-2(2-3-methoxy-4-(trifluoromethyl)phenylprop-2-en-1-amine)
- 69502-33-6(Toluene-4-sulfonic acid 2-{2-2-(tetrahydropyran-2-yloxy)-ethoxy-ethoxy}-ethyl ester)
- 1270034-27-9(5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid)




